4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride is a complex organic compound notable for its unique structure, which features a pyrrolo[2,3-d]pyrimidine core, a butylamino group, and a 4-methylpiperazin-1-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential applications as a kinase inhibitor, particularly in cancer treatment research. The molecular formula is with a molecular weight of approximately 549.6 g/mol .
UNC2025 hydrochloride acts as a dual Mer/Flt3 inhibitor. It binds to the ATP-binding pockets of both kinases, preventing them from transferring phosphate groups and activating downstream signaling pathways crucial for cancer cell growth and survival [, ]. This inhibition disrupts these pathways, leading to cell death in cancer cells dependent on Mer and Flt3 signaling.
MERTK and FLT3 are receptor tyrosine kinases (RTKs) involved in various cellular processes, including cell growth, survival, and migration. Mutations or abnormal activation of these kinases can contribute to cancer development and progression. UNC2025 hydrochloride binds to the ATP binding pocket of both MERTK and FLT3, preventing them from transferring phosphate groups to other molecules. This disrupts the downstream signaling pathways controlled by these kinases, ultimately leading to the inhibition of cancer cell growth and proliferation [].
UNC2025 hydrochloride has demonstrated promising results in preclinical studies, including cell line and animal models. Studies have shown that it effectively inhibits the growth and survival of various cancer cell lines, including those derived from acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and B-cell acute lymphoblastic leukemia (B-ALL) [, ]. Additionally, studies in mice with AML xenografts showed that UNC2025 hydrochloride treatment significantly reduced tumor burden and improved survival rates [].
Several key properties make UNC2025 hydrochloride an attractive candidate for further development as a cancer therapeutic:
Typical reagents for these reactions include:
Controlled temperatures and pH levels are essential during these reactions to ensure desired outcomes .
This compound exhibits significant biological activity as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer progression. Its mechanism of action involves interference with the phosphorylation processes that are vital for tumor cell growth and proliferation. The dual inhibition of Mer tyrosine kinase and FLT3 has been particularly noted, making it a candidate for treating certain hematological malignancies .
The synthesis of 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride involves several steps:
Optimization of these synthetic routes is critical in industrial settings to enhance yield and purity, employing techniques such as high-throughput synthesis and advanced purification methods like chromatography .
The primary application of this compound lies in its potential as an anticancer agent due to its kinase inhibition properties. It is being researched for its effectiveness against various cancers, particularly those involving mutations in the Mer and FLT3 pathways. Additionally, it may have applications in other therapeutic areas where kinase activity plays a crucial role .
Studies on the interactions of this compound with biological targets have shown promising results in inhibiting specific kinases involved in cancer cell signaling. These interactions are critical for understanding the compound's efficacy and potential side effects. Ongoing research aims to elucidate the full spectrum of its biological interactions and mechanisms of action within cellular environments .
Several compounds share structural or functional similarities with 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| UNC2025 Hydrochloride | Similar pyrrolo[2,3-d]pyrimidine core | Dual inhibitor of Mer/FLT3 kinases |
| Brigatinib | Contains a piperazine moiety | Inhibitor targeting ALK mutations in lung cancer |
| Pyrazolopyrimidine Compounds | Related pyrimidine structure | Selective inhibition of MerTK activity |
These compounds highlight the uniqueness of 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride through its specific substitutions and dual inhibitory capabilities against critical kinases involved in oncogenesis .
The 4-chloropyrrolo[2,3-d]pyrimidine core serves as the foundational intermediate for subsequent derivatization. A widely adopted route involves the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in methanol, catalyzed by sodium methoxide, to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV) [1]. Subsequent cyclization with formamidine acetate under basic conditions (sodium methoxide, 65–70°C) achieves the pyrrolopyrimidine scaffold via tandem addition-condensation and HCl elimination, affording 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 90.2% yield [1].
Comparative Analysis of Intermediate Synthesis Routes
| Method | Starting Materials | Catalyst/Base | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Dichloroacrylonitrile [1] | 2-Methyl-3,3-dichloroacrylonitrile | Sodium methoxide | 90.2 | Low waste, high selectivity |
| Cyanoacetate route [1] | Ethyl cyanoacetate | Potassium carbonate | 37.7 | Multi-step scalability |
The dichloroacrylonitrile pathway is favored for industrial scalability due to minimized phosphorus oxychloride usage and reduced acidic waste [1].
The C2-position of the pyrrolopyrimidine core undergoes amination via Buchwald-Hartwig coupling to introduce the butylamino moiety. Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable C–N bond formation between 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine and butylamine. Optimized conditions (toluene, 100°C, 12 h) achieve >85% conversion, with triethylamine as the base to neutralize HCl byproducts [6]. Microwave-assisted protocols reduce reaction times to <2 hours while maintaining yields [6].
Representative Conditions for C2-Amination
The C5-aryl substituent is installed via Suzuki-Miyaura coupling between the brominated intermediate and 4-(4-methylpiperazin-1-ylmethyl)phenylboronic acid. Pd(PPh₃)₄ catalyzes the reaction in a mixed solvent system (DMF/H₂O, 3:1) at 80°C, with K₂CO₃ as the base [4]. Microwave irradiation (150°C, 20 min) enhances efficiency, yielding the biaryl product in 93% purity [4].
Critical Parameters for Suzuki Coupling
The piperazinylmethyl spacer is introduced via reductive amination or nucleophilic substitution. Reaction of 4-(bromomethyl)phenylboronic acid with 1-methylpiperazine in acetonitrile (K₂CO₃, 60°C, 6 h) affords the boronic ester precursor [4]. Alternatively, Ullmann coupling with CuI/1,10-phenanthroline facilitates C–N bond formation between aryl bromides and piperazine derivatives [4].
Synthetic Route to Piperazinylmethyl Intermediate
The cyclohexanol moiety is appended via nucleophilic aromatic substitution (SNAr) at the C7-position of the pyrrolopyrimidine core. Treatment with cyclohexan-1-ol in the presence of NaH (THF, 0°C to rt) achieves substitution, followed by HCl-mediated salt formation in ethyl acetate to yield the hydrochloride [3].
Optimized Protocol for Salt Formation
Workup Steps
Density Functional Theory calculations have provided crucial insights into the tautomeric behavior of pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. The pyrrolo[2,3-d]pyrimidine core exhibits multiple tautomeric forms, with keto-enol tautomerism being the most prevalent equilibrium studied [2]. DFT calculations using the B3LYP functional with various basis sets have consistently demonstrated that the keto tautomer represents the thermodynamically favored form in most pyrrolo[2,3-d]pyrimidine derivatives [2].
Computational investigations utilizing the B3LYP/6-31+G(d,p) level of theory have revealed significant energy differences between tautomeric forms. For the pyrrolo[2,3-d]pyrimidine scaffold, the keto form is stabilized by approximately 5.2-8.7 kcal/mol relative to the enol tautomer [3]. This energetic preference is attributed to the enhanced conjugation and hydrogen bonding patterns present in the keto form. The butylamino substituent at the 2-position influences the tautomeric equilibrium through its electron-donating properties, further stabilizing the keto form through resonance effects [3].
The 4-methylpiperazin-1-yl substituent introduces additional complexity to the tautomeric equilibria. DFT calculations have shown that the piperazine ring adopts preferentially a chair conformation, with the methyl group occupying an equatorial position to minimize steric hindrance [2] [3]. This conformational preference affects the overall electronic distribution of the molecule and contributes to the stabilization of specific tautomeric forms. The cyclohexanol moiety also exhibits conformational flexibility, with the trans-configuration being energetically favored in the target compound [4] [5].
Electronic property calculations reveal that the HOMO-LUMO energy gap ranges from 4.08-8.11 eV for various pyrrolo[2,3-d]pyrimidine derivatives, indicating moderate reactivity profiles [3]. The molecular electrostatic potential surfaces calculated using DFT methods demonstrate that the nitrogen atoms in the pyrimidine ring serve as primary nucleophilic sites, while the carbon atoms adjacent to electron-withdrawing groups exhibit electrophilic character [3]. These computational findings are essential for understanding the chemical reactivity and potential interaction sites of the compound.
Molecular docking studies have extensively characterized the binding interactions between 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol and various tyrosine kinase binding pockets. The compound demonstrates dual inhibitory activity against Mer tyrosine kinase and FLT3 tyrosine kinase, with binding affinities ranging from -8.7 to -9.3 kcal/mol for Mer and -8.2 to -8.9 kcal/mol for FLT3 [6] [7].
The pyrrolo[2,3-d]pyrimidine core functions as an adenine bioisostere, establishing crucial hydrogen bonding interactions with the kinase hinge region [8] [9]. In the Mer tyrosine kinase binding pocket, the N3 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone nitrogen of Cys556, while the N1 nitrogen forms additional interactions with the carbonyl oxygen of the same residue [6] [10]. The butylamino group at the 2-position extends into a hydrophobic pocket formed by residues Ile650, Leu671, and Phe673, contributing significantly to binding affinity and selectivity [6] [10].
The 4-methylpiperazin-1-yl substituent plays a crucial role in determining the compound's selectivity profile. Docking analysis reveals that this group occupies a solvent-accessible region of the binding pocket, where it can form favorable interactions with polar residues while maintaining the compound's overall binding affinity [6] [7]. The phenyl linker between the pyrimidine core and the piperazine moiety provides optimal geometric positioning for these interactions, with the aromatic ring engaging in π-π stacking interactions with phenylalanine residues in the binding pocket [6] [7].
The cyclohexanol moiety contributes to the compound's three-dimensional binding conformation by providing conformational rigidity and favorable hydrophobic interactions [6] [10]. Molecular dynamics simulations have confirmed that the trans-cyclohexanol configuration is maintained throughout the binding process, with the hydroxyl group forming transient hydrogen bonds with nearby polar residues [11] [12]. The overall binding pose is stabilized by multiple van der Waals interactions, with the compound exhibiting excellent shape complementarity to the tyrosine kinase binding pockets [6] [11].
Selectivity analysis through comparative docking studies has revealed that the compound's dual Mer/FLT3 inhibitory activity arises from conserved binding interactions in both kinases, while reduced activity against other tyrosine kinases results from unfavorable steric clashes or suboptimal binding geometries [6] [10]. The gatekeeper residue differences between kinases play a particularly important role in determining selectivity, with the compound's bulky substituents being accommodated differently in various kinase binding sites [6] [10].
Comprehensive QSAR modeling studies have been conducted to elucidate the relationship between structural features and biological activity for pyrrolo[2,3-d]pyrimidine derivatives. Multiple approaches including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and traditional multiple linear regression have been employed to develop predictive models [13] [14] [15].
The most robust QSAR models achieved training set correlation coefficients (r²) ranging from 0.912 to 0.974, with cross-validation coefficients (q²) between 0.692 and 0.740 [13] [14]. External test set validation demonstrated predictive capabilities with r² values ranging from 0.786 to 0.825, confirming the models' reliability for structure-activity prediction [13] [14] [15]. These statistical parameters indicate that the models successfully capture the essential structural determinants of biological activity.
Steric and electrostatic field contributions have been identified as the primary descriptors influencing kinase inhibitory activity. The steric field analysis reveals that bulky substituents at specific positions around the pyrrolo[2,3-d]pyrimidine core can either enhance or diminish activity depending on their spatial orientation relative to the target binding pocket [13] [14]. The butylamino group's contribution to activity is predominantly through favorable steric interactions, with optimal chain length being crucial for maintaining potency [13] [14].
Electrostatic field analysis has highlighted the importance of electron-donating and electron-withdrawing groups in determining binding affinity. The 4-methylpiperazin-1-yl substituent contributes positively to activity through its electron-donating properties, which enhance the compound's ability to form hydrogen bonding interactions with target kinases [13] [14] [15]. The cyclohexanol moiety's contribution is primarily through hydrophobic interactions, with the hydroxyl group providing additional hydrogen bonding capability [13] [14].
Hydrophobic field analysis has demonstrated that lipophilic substituents contribute significantly to binding affinity, particularly in regions corresponding to hydrophobic pockets within the kinase binding sites. The phenyl linker's contribution to activity is mediated through π-π stacking interactions and hydrophobic contacts, with substitution patterns on the aromatic ring significantly influencing potency [13] [14] [15]. The QSAR models have successfully identified optimal substitution patterns that maximize biological activity while maintaining favorable pharmacokinetic properties.
The developed QSAR models have been validated through both internal and external validation procedures, including leave-one-out cross-validation, y-randomization tests, and external test set predictions [13] [14] [15]. These validation studies confirm that the models are statistically robust and possess genuine predictive capability rather than arising from chance correlations. The models provide valuable insights for rational drug design and optimization of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors.